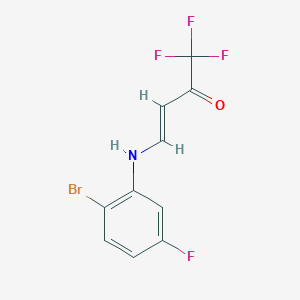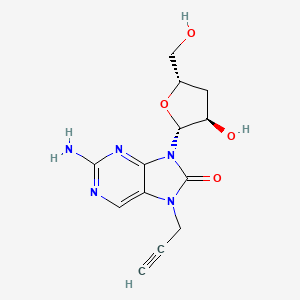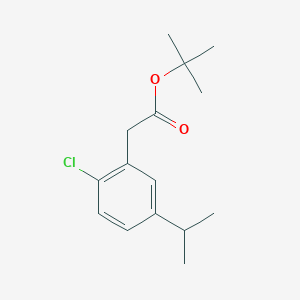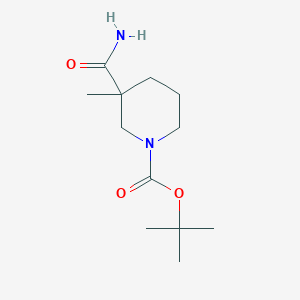
(e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of specialty chemicals and advanced materials.
- Used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenylmethanamine
Comparison:
- 2-Bromo-5-fluorobenzyl alcohol: Similar in having bromine and fluorine atoms, but differs in the presence of a hydroxyl group instead of the trifluoromethyl and enone groups.
- 2-Bromo-5-fluorophenyl acetic acid: Contains a carboxylic acid group, making it more acidic and polar compared to the enone structure.
- 2-Bromo-5-fluorophenylmethanamine: Features an amine group, which can participate in different types of chemical reactions compared to the enone functionality.
Uniqueness: (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one stands out due to its trifluoromethyl group and enone structure, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H6BrF4NO |
|---|---|
分子量 |
312.06 g/mol |
IUPAC名 |
(E)-4-(2-bromo-5-fluoroanilino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF4NO/c11-7-2-1-6(12)5-8(7)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+ |
InChIキー |
LCYMRIYBMFLXEV-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)N/C=C/C(=O)C(F)(F)F)Br |
正規SMILES |
C1=CC(=C(C=C1F)NC=CC(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)



![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)



